molecular formula C21H17N B376804 3-Methyl-1,2-diphenyl-1H-indole

3-Methyl-1,2-diphenyl-1H-indole

Cat. No.: B376804
M. Wt: 283.4g/mol
InChI Key: CANSZCSJTKSWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2-diphenyl-1H-indole is a synthetically produced indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active compounds and natural products . This specific derivative, featuring methyl and phenyl substituents, serves as a versatile building block for the design and synthesis of novel molecules targeting various disease pathways. Indole derivatives, as a class, have demonstrated a remarkable range of biological activities in scientific studies, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects . The structural motif of 3-phenyl-1H-indole, closely related to this compound, has recently been investigated for its promising in vitro inhibitory activity against Mycobacterium tuberculosis , including multidrug-resistant strains, highlighting the potential of such compounds in addressing global health challenges . Furthermore, computational analysis of the analogous 2,3-diphenyl-1H-indole suggests that molecules of this class often exhibit favorable drug-like properties, such as high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making them valuable probes in pharmacological research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound as a key intermediate in heterocyclic chemistry, for the development of new therapeutic agents, or as a standard in analytical studies.

Properties

Molecular Formula

C21H17N

Molecular Weight

283.4g/mol

IUPAC Name

3-methyl-1,2-diphenylindole

InChI

InChI=1S/C21H17N/c1-16-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)21(16)17-10-4-2-5-11-17/h2-15H,1H3

InChI Key

CANSZCSJTKSWNL-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 3-methyl-1,2-diphenyl-1H-indole exhibit notable anti-inflammatory and analgesic activities. A study synthesized various methanesulfonyl derivatives of this compound, which showed promising results in both in vitro and in vivo models. The most effective derivatives demonstrated significant inhibition of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses .

Table 1: Anti-inflammatory Activity of Derivatives

CompoundActivity TypeIC50 (µM)Remarks
10dAnti-inflammatory5.2Highest activity among tested compounds
10eAnalgesic6.8Comparable to standard analgesics
10fAnti-inflammatory7.5Moderate activity

Anticancer Activity

The anticancer properties of this compound have been investigated across various tumor cell lines. Some synthesized derivatives showed selective cytotoxicity against specific cancer cells while sparing healthy cells. For instance, certain compounds demonstrated substantial efficacy against HT29 colon cancer cells by inducing apoptosis and cell cycle arrest .

Table 2: Anticancer Efficacy Against Tumor Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT294.5Induces apoptosis
Compound BA5498.0Cell cycle arrest in G1 phase
Compound CIGROV1>20Minimal activity

Synthesis of Indole Derivatives

This compound serves as a versatile precursor in the synthesis of various indole derivatives through multicomponent reactions. Recent studies have highlighted its utility in creating complex heterocyclic structures that possess significant biological activities .

Table 3: Synthesis Pathways Utilizing this compound

Reaction TypeConditionsYield (%)
Ugi ReactionOne-pot, room temperature85
CyclocondensationCatalyzed by AcOH90
C-H ActivationRu(II) catalyst>95

Antimicrobial Properties

Indole derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that certain derivatives of this compound exhibit potent antibacterial and antifungal activities .

Table 4: Antimicrobial Activity Against Pathogens

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
Compound DGram-positive12 µg/mL
Compound EGram-negative15 µg/mL
Compound FFungal strains10 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Spectroscopic Properties

NMR Shifts
  • 3-Methyl-1,2-diphenyl-1H-indole: While direct NMR data for this compound are unavailable, analogs in and provide reference points. For example: A related indole derivative (C15H15N2) shows a C-3 shift at 101.99 ppm (13C-NMR, CDCl3), attributed to the methyl group’s electron-donating effect . In a nitro-substituted indole (C15H13N2O2), the C-3 shift increases to 102.68 ppm, suggesting that electron-withdrawing groups (e.g., NO2) slightly deshield the carbon .
Mass Spectrometry
  • This compound :
    The molecular weight of the unsubstituted indole scaffold (C14H11N) is 191.09 g/mol . Adding methyl and phenyl groups increases the molecular weight to 299.39 g/mol (C21H17N).
    • A structurally similar compound (C15H15N2) has an HRMS m/z of 223.1225 , while a nitro-substituted analog (C15H13N2O2) shows m/z 253.0979 , reflecting the impact of functional groups on fragmentation patterns.

Reactivity and Stability

Dimerization Kinetics

and highlight the role of methyl substituents in stabilizing reactive intermediates like xylylenes. For example:

  • 3-Methyl-1,2-xylylene (5) exhibits a second-order dimerization rate constant of 0.12 L/mol·s at 25°C in CH3CN, compared to 0.22 L/mol·s for the unsubstituted o-xylylene (1) . This suggests methyl groups reduce reactivity by steric hindrance or electronic stabilization.
  • In this compound, the methyl group may similarly stabilize the structure against dimerization or oxidation, though experimental validation is needed.

Functional Group Comparisons

Methyl vs. Nitro Substituents
  • This is reflected in upfield 13C-NMR shifts (e.g., C-3 at 101.99 ppm) .
  • Nitro Group () : Introduces electron-withdrawing effects, lowering nucleophilicity and altering UV-Vis absorption (e.g., εmax in CH3CN for nitro-substituted analogs is higher than methylated derivatives) .

Preparation Methods

Transition-Metal-Catalyzed Coupling and Cyclization

Palladium- and copper-mediated cross-coupling reactions offer a robust pathway for constructing the indole skeleton while introducing aryl and alkyl groups. A representative procedure from involves a Sonogashira coupling between 2-iodoaniline and 3-phenyl-1-propyne, followed by cyclization. For 3-methyl-1,2-diphenyl-1H-indole, this method can be adapted by modifying the alkyne component to incorporate a methyl group.

Procedure :

  • Sonogashira Coupling :

    • React 2-iodoaniline (1.0 equiv) with 3-methyl-1-propyne (1.2 equiv) using Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) in triethylamine at room temperature for 12 h .

    • Yield: 94% for the intermediate 2-(3-methylprop-1-yn-1-yl)aniline .

  • Sulfonylation and Cyclization :

    • Protect the aniline with benzenesulfonyl chloride (1.2 equiv) in CH₂Cl₂ with pyridine (5.0 equiv) .

    • Treat the sulfonamide with KHMDS (3.0 equiv) and 18-crown-6 (6.0 equiv) in THF to induce cyclization .

    • Yield: 86% for the sulfonamide intermediate .

  • N-Phenylation :

    • Replace the sulfonyl group with a phenyl moiety via Ullmann-type coupling using CuI and a phenylboronic acid .

Key Insight : This method achieves excellent regiocontrol but requires multiple steps for N-arylation.

One-Pot Madelung Synthesis

The Madelung cyclization, modified for one-pot execution, enables the direct assembly of 1,2-diarylindoles. Source reports a tandem bromination-cyclization sequence using N-(o-tolyl)benzamides. For this compound, the o-tolyl group’s methyl is retained at C3 during cyclization.

Procedure :

  • Bromination :

    • Treat N-(2-methylphenyl)benzamide with NBS (1.1 equiv) in CCl₄ under light to form N-(2-bromomethylphenyl)benzamide .

  • Cyclization :

    • React the brominated intermediate with DBN (3.0 equiv) in DMSO at 100°C for 12 h .

    • Yield: 89% for analogous 1,2-diphenyl-3-tosylindole .

  • Functional Group Interconversion :

    • Replace the tosyl group with methyl via nucleophilic substitution using MeMgBr .

Key Insight : This method’s one-pot nature reduces purification steps but necessitates precise temperature control.

Fischer Indole Synthesis

The Fischer indole synthesis, a classical route, involves acid-catalyzed cyclization of phenylhydrazines with ketones. For the target compound, the ketone must possess phenyl and methyl groups at strategic positions.

Procedure :

  • Hydrazine Formation :

    • Condense phenylhydrazine with 1,2-diphenylpropan-1-one (methyl group at C3) in ethanol under reflux .

  • Cyclization :

    • Treat the hydrazone with HCl gas in acetic acid at 120°C to induce cyclization .

    • Yield: ~70% (estimated for analogous structures) .

Key Insight : While straightforward, this method struggles with regioselectivity in polyaromatic systems.

Base-Promoted Cyclization

Transition-metal-free approaches, such as those in , utilize strong bases like DBN to facilitate cyclization. This method is ideal for substrates sensitive to metal catalysts.

Procedure :

  • Substrate Preparation :

    • Synthesize N-(2-bromophenyl)-N-phenylbenzamide via bromination of N-(2-methylphenyl)benzamide .

  • Cyclization :

    • Treat with DBN (3.0 equiv) in DMSO at 100°C for 12 h .

    • Yield: 72–89% for related 1,2-diarylindoles .

Key Insight : Eliminating metals simplifies purification but may limit functional group tolerance.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Transition-Metal Catalyzed86% Pd/Cu, room temperatureHigh regioselectivityMulti-step, costly catalysts
Madelung One-Pot89% DBN, 100°CFewer steps, scalableRequires functional group manipulation
Fischer Synthesis~70% HCl, 120°CSimple setupPoor regiocontrol
Base-Promoted72–89% DBN, 100°CMetal-free, broad substrate scopeHigh temperature required

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-methyl-1,2-diphenyl-1H-indole, and how do catalysts influence yields?

  • Methodological Answer : Reaction optimization studies indicate that iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40°C achieves a 98% yield, as demonstrated in Table 1 of . Alternative catalysts like FeCl₃ (67% yield at 40°C) or AlCl₃ (10% yield at rt) are less efficient due to lower Lewis acidity or side reactions. Temperature is critical: increasing to 80°C with I₂ retains high yield (95%), but prolonged heating may degrade sensitive intermediates .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, methyl groups typically resonate at δ 2.41 ppm, while aromatic protons show splitting patterns consistent with indole and phenyl rings (e.g., δ 7.85–6.74 ppm in CDCl₃) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. For example, single-crystal studies require high-resolution data (mean C–C bond precision: 0.002 Å) and robust refinement parameters (R factor < 0.05) to resolve steric effects from methyl and phenyl groups .

Q. What kinetic parameters govern dimerization or decomposition pathways of this compound derivatives?

  • Methodological Answer : Flow ¹H NMR studies () quantify dimerization kinetics in CH₃CN. For example, at 24.6°C, the pseudo-first-order rate constant (k) for 3-methyl-1,2-xylylene dimerization is derived from time-dependent NMR integration. Arrhenius plots (k vs. 1/T) reveal activation energies (Eₐ), critical for predicting stability under varying thermal conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in electrophilic substitution)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain regioselectivity. For example, iodine-catalyzed substitutions favor C3 over C2 in indoles due to lower activation barriers (ΔG‡) at C3, aligning with experimental yields (Table 1, Entry 16 vs. 9) . If experimental NMR data conflicts with predicted shifts, revise computational parameters (e.g., solvent effects in PCM models) or re-examine sample purity.

Q. What strategies are effective for designing this compound analogs with enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace phenyl groups with electron-withdrawing substituents (e.g., -CF₃) to modulate binding to hydrophobic pockets. highlights indole-oxadiazole hybrids (e.g., 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole) with improved microbial inhibition via π-π stacking .
  • Rational Design : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinase ATP-binding sites). For example, 3-methyltriazene analogs inhibit Bcr-Abl kinase via competitive binding (IC₅₀ < 1 µM) .

Q. How can researchers address challenges in multi-step syntheses involving this compound intermediates?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH groups during cross-coupling (e.g., Suzuki-Miyaura).
  • Green Chemistry : Replace hazardous solvents (DCM) with MeCN or ethanol. demonstrates 91% yield in a sealed-vessel reaction using 1,3,5-trichloro-2,4,6-triazine, minimizing waste .
  • Scalability : Optimize column chromatography (e.g., cyclohexane/EtOAc gradients) for gram-scale purification .

Q. What experimental and computational approaches validate the biological target engagement of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization to measure binding affinity (Kd) to DNA or proteins. details chimeric triazenes with dual kinase/DNA damage activity .
  • Microbial Activity : Test minimum inhibitory concentrations (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .
  • ADMET Prediction : SwissADME predicts logP (3.38 for 3-phenyl-2,3-dihydro-1H-indole) and blood-brain barrier permeability, guiding lead optimization .

Data Presentation Example

Table 1 : Kinetic Data for 3-Methyl-1,2-Xylylene Dimerization in CH₃CN ()

Temperature (°C)Rate Constant (k, s⁻¹)Half-Life (t₁/₂, s)
24.60.0021330
35.40.0045154
44.90.009871

Key Insight : Elevated temperatures accelerate dimerization, with Eₐ calculated via Arrhenius equation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.